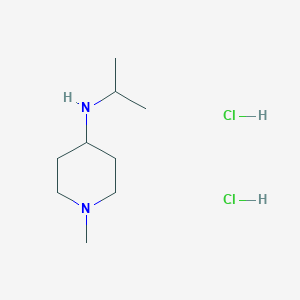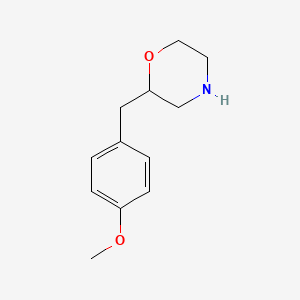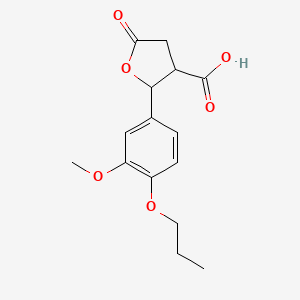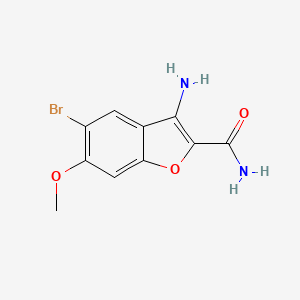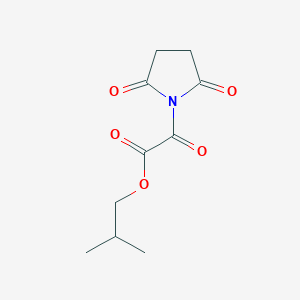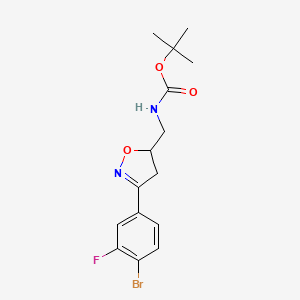![molecular formula C14H13N3O2S B15056719 2-(6-(3,4-Dimethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B15056719.png)
2-(6-(3,4-Dimethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-(3,4-Dimethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid is a heterocyclic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The structure of this compound includes a thiazole ring fused with a triazole ring, which is further substituted with a 3,4-dimethylphenyl group and an acetic acid moiety.
Preparation Methods
The synthesis of 2-(6-(3,4-Dimethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid can be achieved through various synthetic routes. One common method involves the condensation reaction of triazolethiones with α-halomethylcarbonyl compounds in the presence of a base such as sodium acetate or sodium carbonate . The reaction is typically carried out in acetone at room temperature. The resulting thioethers can be transformed into the corresponding thiazolo[3,2-b][1,2,4]triazoles using sulfuric acid or acetic anhydride in an acidic medium . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-(6-(3,4-Dimethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the C-2 position of the thiazole ring.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(6-(3,4-Dimethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid involves its interaction with various molecular targets. The compound’s biological activities are primarily attributed to its ability to inhibit specific enzymes or receptors. For instance, its antimicrobial activity is linked to the inhibition of bacterial cell wall synthesis, while its anticancer properties are associated with the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-(6-(3,4-Dimethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid can be compared with other thiazolo[3,2-b][1,2,4]triazole derivatives, such as:
- 4-[(E)-(2-(4-Chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-2,6-dimethylphenyl acetate
- 1,3]Thiazolo[3,2-b][1,2,4]triazol-7-ium salts
These compounds share similar structural features but differ in their substituents, which can significantly impact their biological activities and chemical properties
Properties
Molecular Formula |
C14H13N3O2S |
|---|---|
Molecular Weight |
287.34 g/mol |
IUPAC Name |
2-[6-(3,4-dimethylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]acetic acid |
InChI |
InChI=1S/C14H13N3O2S/c1-8-3-4-10(5-9(8)2)13-11(6-12(18)19)20-14-15-7-16-17(13)14/h3-5,7H,6H2,1-2H3,(H,18,19) |
InChI Key |
SMTUYIOLEICTCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(SC3=NC=NN23)CC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



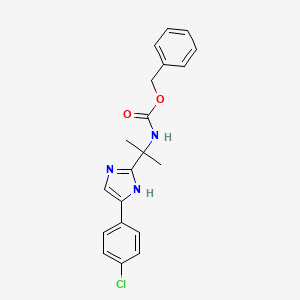

![4-Bromo-2-(4-propoxyphenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B15056661.png)
